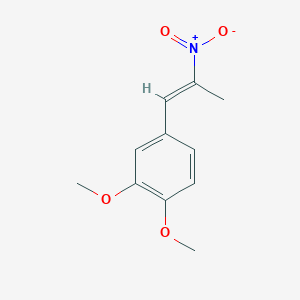

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Beschreibung

Eigenschaften

CAS-Nummer |

122-47-4 |

|---|---|

Molekularformel |

C11H13NO4 |

Molekulargewicht |

223.22 g/mol |

IUPAC-Name |

1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene |

InChI |

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6- |

InChI-Schlüssel |

JGFBGRHDJMANRR-VURMDHGXSA-N |

SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |

Isomerische SMILES |

C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] |

Kanonische SMILES |

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |

Andere CAS-Nummern |

122-47-4 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene typically involves the nitration of 3,4-dimethoxy-beta-methylstyrene. This can be achieved through the Henry reaction, which involves the condensation of benzaldehyde with nitromethane in the presence of a base . Industrial production methods may involve the direct nitration of styrene using nitric oxide .

Analyse Chemischer Reaktionen

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can yield amines.

Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the nitro group. Common reagents used in these reactions include lithium aluminium hydride for reduction and bromine for halogenation. Major products formed from these reactions include amines and halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:

Chemistry: It serves as a precursor in the synthesis of other organic compounds.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the production of dyes and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:

Beta-nitrostyrene: Used in the synthesis of indigo dye and slimicides.

3,4-Methylenedioxy-beta-nitrostyrene: Known for its inhibitory effects on tyrosine kinases.

2,5-Dimethoxy-beta-methyl-beta-nitrostyrene: Another derivative with similar chemical properties.

Each of these compounds has unique properties and applications, making 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene distinct in its specific uses and chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.